molecular formula C12H18FN B8615871 3-(4-Fluorophenyl)-N-propylpropan-1-amine

3-(4-Fluorophenyl)-N-propylpropan-1-amine

Cat. No. B8615871
M. Wt: 195.28 g/mol
InChI Key: WLGHQCGJGPPHAQ-UHFFFAOYSA-N
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Patent
US07291744B2

Procedure details

A solution of the crude 3-(4-fluorophenyl)propanal and propylamine (3.0 g, 51 mmol) in CH2Cl2 and was treated with NaBH(OAc)3 and stirred at room temperature overnight. The reaction was quenched with 1 N NaOH, and washed successively with water and brine. The solvent was evaporated under vacuum to give 4.3 g of 3-(4-fluorophenyl)-N-propylpropan-1-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]=O)=[CH:4][CH:3]=1.[CH2:12]([NH2:15])[CH2:13][CH3:14].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][NH:15][CH2:12][CH2:13][CH3:14])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CCC=O
Name
Quantity
3 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N NaOH
WASH
Type
WASH
Details
washed successively with water and brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCNCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.